Ortho-topolin 9-glucoside has been identified primarily in the leaves of Populus species, particularly Populus × canadensis. It is produced as part of the plant's response to environmental stresses and is involved in regulating growth and development processes. The compound can be extracted from various plant tissues using methods such as high-performance liquid chromatography and enzyme-linked immunosorbent assays for quantification .
Ortho-topolin 9-glucoside belongs to the class of aromatic cytokinins, which includes other compounds such as meta-topolin and para-topolin. These compounds are characterized by their purine structure with hydroxylated aromatic side chains, which contribute to their biological activity in promoting cell division and growth in plants.
The synthesis of ortho-topolin 9-glucoside can be achieved through enzymatic glycosylation processes, where specific glycosyltransferases catalyze the transfer of a glucose moiety to ortho-topolin. The process typically involves:
The glycosylation reaction generally employs uridine diphosphate glucose as the glucose donor. The specificity of the enzymes for ortho-topolin over other cytokinins is crucial for achieving high yields of the desired product .
Ortho-topolin 9-glucoside features a purine base structure characteristic of cytokinins, with a glucose moiety attached at the 9-position. Its molecular formula is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Ortho-topolin 9-glucoside undergoes various biochemical reactions within plants:
The stability of ortho-topolin 9-glucoside under different pH conditions influences its reactivity and potential applications in plant physiology .
The mechanism by which ortho-topolin 9-glucoside exerts its effects involves its conversion back to the active form (ortho-topolin) within plant tissues. This conversion is facilitated by specific enzymes that cleave the glucosidic bond when required for physiological responses.
Research indicates that the presence of glucosides like ortho-topolin 9-glucoside helps regulate cytokinin levels within plants, thereby influencing growth patterns and responses to environmental stimuli .
Relevant data includes its melting point and solubility characteristics which are essential for practical applications in research and agriculture .
Ortho-topolin 9-glucoside has several applications in scientific research:
o-Topolin 9-glucoside (oT9G) is biosynthesized through regioselective N9-glucosylation of the aromatic cytokinin ortho-topolin (oT). This reaction is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose (UDP-Glc) to the N9 position of the adenine ring. Unlike O-glucosides, N9-glucosylation is typically irreversible and results in cytokinin deactivation. The reaction follows a second-order kinetics mechanism:UGT + oT + UDP-Glc → oT9G + UDPPlant UGTs involved in this process exhibit high specificity for the ortho-hydroxylated benzyl ring of the substrate. Structural analyses reveal that the ortho-substitution stabilizes the cytokinin in the UGT active site through hydrophobic interactions and hydrogen bonding with conserved residues (e.g., His-22 and Asp-121 in Phaseolus lunatus ZOG1) [7].
UGTs from the GT1 family are primary catalysts for oT9G formation. Key enzymes include:
Table 1: Kinetic Parameters of UGTs for o-Topolin Glucosylation
Enzyme | Source | Km (mM) | Vmax (nmol·mg⁻¹·s⁻¹) | kcat (s⁻¹) |
---|---|---|---|---|
ZOG1 | Phaseolus lunatus | 0.14 | 1.6 | 0.08 |
cisZOG1 | Zea mays | 0.18 | 0.5 | 0.03 |
UGTs contain a conserved PSPG (Plant Secondary Product Glycosyltransferase) motif that binds UDP-sugar donors. Mutagenesis studies confirm that residues in this motif (e.g., Q/S, H, CGW) are essential for donor specificity and catalytic efficiency [3] [6].
oT9G functions as a stable storage pool that dynamically equilibrates with bioactive free-base cytokinins:
oT9G biosynthesis is transcriptionally regulated by:
Table 2: Genetic Factors Regulating oT9G Biosynthesis
Regulatory Mechanism | Key Elements/Effectors | Biological Impact |
---|---|---|
Cis-Elements | ABRE, W-box, G-box, ERE | Stress-inducible UGT expression |
Transcription Factors | MYB, bHLH, NAC | Hormonal and developmental regulation |
Epigenetic Modifications | DNA methylation, H3K27ac | Tissue-specific silencing/activation |
miRNAs | miR476b, miR5783 | Post-transcriptional repression under stress |
Phytopathogenic bacteria and fungi synthesize oT9G to manipulate host physiology:
Table 3: Microbial Enzymes Involved in oT9G Metabolism
Microorganism | Enzyme | Function | Substrate Specificity |
---|---|---|---|
Agrobacterium tumefaciens | Tzs | oT N9-glucosylation | Broad (oT > tZ) |
Rhizobium radiobacter | BglX | oT9G hydrolysis | N9-glucosides |
Pseudomonas syringae | HopAF1 | Secreted UGT | oT, BAP |
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